molecular formula C9H9NO4S B12617823 {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid CAS No. 921212-00-2

{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid

Cat. No.: B12617823
CAS No.: 921212-00-2
M. Wt: 227.24 g/mol
InChI Key: NCXOPARQBYOJFR-UHFFFAOYSA-N
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Description

{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid is a pyridine-based compound featuring a methoxycarbonyl group at the 5-position of the pyridine ring and a sulfanylacetic acid moiety at the 2-position. The compound’s reactivity and solubility are influenced by the electron-withdrawing methoxycarbonyl group and the thioether-linked acetic acid side chain.

Properties

IUPAC Name

2-(5-methoxycarbonylpyridin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-14-9(13)6-2-3-7(10-4-6)15-5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXOPARQBYOJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727519
Record name {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921212-00-2
Record name {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid typically involves the reaction of 2-chloropyridine with sodium methoxide to introduce the methoxycarbonyl groupThe reaction conditions often require a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3- and 5-positions, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Brominated or nitrated pyridine derivatives.

Scientific Research Applications

{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid is not well-documented. its structural features suggest that it could interact with biological targets such as enzymes or receptors. The methoxycarbonyl group may participate in hydrogen bonding, while the sulfanyl group could form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following compounds share the core sulfanylacetic acid group attached to heterocyclic systems but differ in substituents, heterocycle type, or functional group positioning:

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound : {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid Methoxycarbonyl at pyridine 5-position; sulfanylacetic acid at 2-position C₁₀H₉NO₄S 239.25 (calculated) Pyridine core; potential for hydrogen bonding via carboxylic acid -
2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid (CAS 851288-80-7) Ethoxycarbonyl, cyano, and methyl groups on pyridine C₁₂H₁₂N₂O₄S 280.3 Enhanced hydrophobicity due to methyl and cyano groups; ethoxy increases steric bulk vs. methoxy
2-{[6-Amino-3-cyano-5-(ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid (CAS 850021-39-5) Amino, cyano, and ethoxycarbonyl groups on pyridine C₁₁H₁₁N₃O₄S 281.29 Amino group improves solubility; potential for intermolecular hydrogen bonding
2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid (CAS 697265-62-6) Ethoxycarbonyl at pyridine 3-position C₁₀H₁₁NO₄S 241.26 Altered electronic effects due to 3-position substitution; reduced steric hindrance
({3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}sulfanyl)acetic acid Oxadiazole ring fused to pyridine; isopropyl substituent C₁₂H₁₃N₃O₃S 279.31 Oxadiazole introduces rigidity; isopropyl enhances lipophilicity
2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid Thiophene heterocycle instead of pyridine C₈H₈O₄S 200.21 (exact mass) Thiophene’s electron-rich nature alters reactivity vs. pyridine

Crystallographic and Computational Insights

  • Crystal Structure Data :
    • 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid () was resolved via single-crystal X-ray diffraction (R factor = 0.035), revealing a planar pyrimidine-pyridine system and intermolecular hydrogen bonds involving the carboxylic acid group .
    • Software such as SHELXL () and OLEX2 () are widely used for refining similar structures, emphasizing the importance of crystallography in validating molecular geometries .

Biological Activity

The compound {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid can be represented as follows:

C10H10N2O3S\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_3\text{S}

This structure includes a pyridine ring substituted with a methoxycarbonyl group and a sulfanyl acetic acid moiety.

Biological Activity Overview

Research has shown that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific activities associated with {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid.

Anticancer Activity

Studies have indicated that pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid were tested against various cancer cell lines, demonstrating significant growth inhibition.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)10Growth inhibition
A375 (Melanoma)12Cytotoxic effects
NCI-H460 (Lung)15Induction of apoptosis

These findings suggest that the compound may interfere with cellular signaling pathways crucial for tumor growth and survival.

The mechanism by which {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid exerts its effects is likely multifaceted. Preliminary studies suggest that it may inhibit key enzymes involved in cancer metabolism or modulate signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancers.

Case Studies

  • In Vitro Studies : A study conducted on human breast cancer cells demonstrated that treatment with {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells following treatment, indicating that the compound triggers programmed cell death mechanisms.
  • Animal Models : In vivo studies using murine models of cancer showed that administration of the compound led to reduced tumor size compared to control groups. Histological examinations indicated decreased proliferation rates and increased apoptosis within tumor tissues.

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